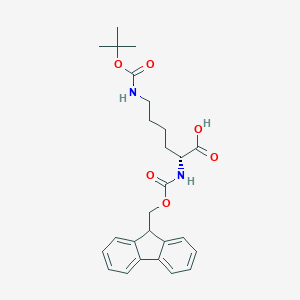

Fmoc-D-Lys(Boc)-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUUWFGLGNQLI-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544408 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92122-45-7 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Fmoc-D-Lys(Boc)-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and complex biochemical studies, the precise assembly of amino acids into a defined sequence is paramount. The strategic use of protecting groups is the cornerstone of successful solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring high fidelity of the final product. Among the vast array of available amino acid derivatives, Fmoc-D-Lys(Boc)-OH has emerged as a critical building block. This technical guide provides an in-depth analysis of the function of Fmoc-D-Lys(Boc)-OH, detailing its chemical properties, its central role in SPPS, and comprehensive experimental protocols for its application.

Core Principles: The Orthogonal Protection Strategy of Fmoc-D-Lys(Boc)-OH

Fmoc-D-Lys(Boc)-OH is a derivative of the non-proteinogenic D-enantiomer of lysine (B10760008), engineered with two distinct protecting groups to facilitate its controlled incorporation into a growing peptide chain. The utility of this molecule is rooted in its orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the other, allowing for precise chemical manipulations.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the α-amino group of the D-lysine. Its removal is typically achieved using a mild organic base, most commonly piperidine (B6355638), which allows the peptide backbone to be elongated without disturbing the side-chain protecting groups.[1]

-

The Boc (tert-butoxycarbonyl) Group: This acid-labile group safeguards the ε-amino group of the D-lysine side chain. It remains intact during the repetitive base-mediated deprotection of the Fmoc group and is typically removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[2]

The "D" configuration of the lysine residue is of particular importance in drug development. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, leading to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[3]

Key Applications in Peptide Synthesis

The unique structural features of Fmoc-D-Lys(Boc)-OH lend it to several critical applications:

-

Synthesis of Protease-Resistant Peptides: By incorporating D-lysine, the resulting peptides are less susceptible to cleavage by naturally occurring proteases, which are stereospecific for L-amino acids.[3]

-

Creation of Branched Peptides: The ε-amino group of the lysine side chain can serve as an attachment point for a second peptide chain, enabling the synthesis of branched or multivalent peptides.

-

Site-Specific Bioconjugation: Following the removal of the Boc group, the free amine on the lysine side chain provides a reactive handle for the site-specific attachment of various moieties, including fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains.

-

Development of Unnatural Peptides: This building block is essential for the synthesis of peptides containing non-natural amino acids, allowing for the exploration of novel peptide structures and functions.[3]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in solid-phase peptide synthesis is critical for achieving a high yield and purity of the final product. The following tables summarize key quantitative data related to the use of Fmoc-amino acids, including Fmoc-D-Lys(Boc)-OH, in SPPS.

| Parameter | Typical Value | Reagents and Conditions | Reference(s) |

| Fmoc Deprotection | |||

| Reagent Concentration | 20% (v/v) | Piperidine in N,N-dimethylformamide (DMF) | [][5] |

| Reaction Time | 5-20 minutes | Typically performed in two steps (e.g., 1 x 5 min and 1 x 15 min) to ensure complete removal. | [][5] |

| Completion Monitoring | >99% | Monitored by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. | [6] |

| Amino Acid Coupling | |||

| Equivalents Used | 3-5 eq. | Fmoc-D-Lys(Boc)-OH relative to the resin loading capacity. | [7] |

| Coupling Reagents | 3-5 eq. | HBTU/HATU with a base like DIPEA, or DIC with an additive like Oxyma. | [2] |

| Coupling Time | 30-120 minutes | Dependent on the coupling reagents and the steric hindrance of the amino acids being coupled. | [2][7] |

| Coupling Efficiency | >99% | Can be assessed qualitatively using the Kaiser test or quantitatively by HPLC analysis of a cleaved peptide sample. | [][6] |

| Final Cleavage | |||

| Cleavage Cocktail | 95% | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions. | [8] |

| Cleavage Time | 2-4 hours | At room temperature. | [8] |

| Expected Crude Purity | 85-95% | Dependent on the peptide sequence and synthesis efficiency. | [9] |

Table 1: Summary of Quantitative Parameters in Fmoc-SPPS.

| Coupling Reagent Combination | Typical Coupling Time | Expected Efficiency | Key Considerations | Reference(s) |

| DIC/Oxyma | 15-60 minutes | >99% | A safer alternative to HOBt-based methods. | [2] |

| HBTU/DIPEA | 5-30 minutes | >99.5% | Highly efficient and fast-acting, suitable for most applications. | [2] |

| HATU/DIPEA | 5-20 minutes | >99.5% | Particularly effective for sterically hindered couplings. | [2] |

Table 2: Comparison of Common Coupling Reagents for Fmoc-Amino Acids.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Fmoc-D-Lys(Boc)-OH in manual solid-phase peptide synthesis.

Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

-

Procedure:

-

Place the desired amount of resin in a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF from the reaction vessel.

-

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Procedure:

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh 20% (v/v) solution of piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

(Optional) Perform a Kaiser test to confirm the presence of a free primary amine.

-

Coupling of Fmoc-D-Lys(Boc)-OH

This protocol describes the coupling using HBTU/DIPEA, a common and efficient method.

-

Procedure:

-

In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (3-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

-

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the Boc side-chain protecting group from the D-lysine residue, along with other acid-labile side-chain protecting groups.

-

Procedure:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet under vacuum.

-

Visualizing the Chemistry: Workflows and Structures

To further elucidate the role of Fmoc-D-Lys(Boc)-OH in peptide synthesis, the following diagrams, generated using the DOT language, illustrate its chemical structure and its journey through the SPPS cycle.

Conclusion

Fmoc-D-Lys(Boc)-OH is an indispensable tool in modern peptide synthesis, offering a robust and versatile method for the incorporation of D-lysine into peptide sequences. Its orthogonal protection scheme, facilitated by the base-labile Fmoc group and the acid-labile Boc group, allows for precise control over the synthesis process. The ability to introduce D-amino acids is a key strategy for enhancing the therapeutic potential of peptides by increasing their stability against enzymatic degradation. A thorough understanding of the chemical principles, experimental protocols, and quantitative parameters associated with the use of Fmoc-D-Lys(Boc)-OH is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality, custom peptides for a wide range of applications in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Lys(Boc)-OH [cem.com]

- 3. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Architect's Choice: An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Synthesis

For researchers, scientists, and drug development professionals, the precise construction of complex molecules is paramount. At the heart of this endeavor lies the strategic use of protecting groups, temporary shields that prevent unwanted side reactions. Among the most pivotal of these are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, the cornerstones of modern solid-phase peptide synthesis (SPPS) and other intricate organic syntheses. This technical guide provides a comprehensive analysis of the core principles governing Boc and Fmoc chemistries, their applications, detailed experimental protocols, and a comparative data overview to inform the selection of the most appropriate synthetic strategy.

The fundamental distinction between the Boc and Fmoc strategies lies in their lability—the chemical conditions under which they are removed. The Boc group is acid-labile, typically cleaved by acids like trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile, removed under mild basic conditions, commonly with piperidine (B6355638).[1] This critical difference dictates the entire synthetic approach, influencing the choice of solid support, side-chain protecting groups, and final cleavage conditions.[1] The concept of orthogonality, the ability to selectively remove one type of protecting group in the presence of others, is central to these strategies and enables the synthesis of complex, multi-functionalized molecules.[2][3]

Core Principles: A Dichotomy of Lability

The selection between Boc and Fmoc chemistry is a critical decision in the design of a synthetic route, with each strategy offering distinct advantages and disadvantages.

The Boc/Bzl Strategy: This classic approach in SPPS utilizes the acid-labile Boc group for temporary Nα-amino protection and typically employs benzyl-based (Bzl) protecting groups for the side chains.[1][2] While both are removed by acid, their lability differs; the Boc group is removed with moderate acids (e.g., TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[4][5] This graded lability is a form of semi-orthogonality.[6] The robust nature of the Boc strategy is often favored for synthesizing long or challenging peptide sequences, particularly those prone to aggregation, as the repeated acid treatments can help disrupt secondary structures.[1][]

The Fmoc/tBu Strategy: This has become the predominant method for SPPS.[8] It employs the base-labile Fmoc group for temporary Nα-amine protection and acid-labile groups, such as tert-butyl (tBu), for "permanent" side-chain protection.[8] This represents a truly orthogonal system, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[6][5] The milder conditions of the Fmoc strategy are advantageous for the synthesis of peptides containing sensitive modifications, such as phosphorylation or glycosylation.[6][9]

Quantitative Data Summary

The efficiency and conditions for the protection and deprotection of Boc and Fmoc groups are critical parameters in synthetic planning. The following tables summarize key quantitative data for these processes.

| Feature | Boc Protecting Group | Fmoc Protecting Group |

| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Base (e.g., 20% Piperidine in DMF) |

| Typical Conditions | 20-50% TFA in Dichloromethane (DCM)[10] | 20% Piperidine in Dimethylformamide (DMF)[10][11] |

| Reaction Time | 30 minutes to a few hours[12] | 3-20 minutes[8][13] |

| Monitoring | TLC, LC-MS[12] | UV spectroscopy (detection of dibenzofulvene)[11] |

| Cleavage Chemistry | Acid-labile[14] | Base-labile (β-elimination)[8] |

| Orthogonality | Orthogonal to base-labile and hydrogenolysis-labile groups.[14] | Orthogonal to acid-labile and hydrogenolysis-labile groups.[9] |

Table 1: General Comparison of Boc and Fmoc Protecting Groups.

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (hours) | Yield (%) |

| Primary/Secondary Amine | Di-tert-butyl dicarbonate (B1257347) | Triethylamine | Dichloromethane | 1-12 | >90 |

| Amino Acid | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water/Dioxane | 2-16 | >90 |

| Primary/Secondary Amine | Di-tert-butyl dicarbonate | None | Water-Acetone | 0.1-0.2 | 90-98[15] |

Table 2: Typical Conditions for Boc Protection of Amines.[16]

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (hours) | Yield (%) |

| Amino Acid | Fmoc-OSu | Sodium Carbonate | 10% aq. Na₂CO₃/Dioxane | Several | >90[17] |

| Amine | Fmoc-Cl | None | Neat (ultrasound) | 0.1-0.5 | 85-95[18] |

| Amino Acid | Fmoc-Cl | None | Water/Ethanol | 0.5-2 | 80-95[19] |

Table 3: Typical Conditions for Fmoc Protection of Amines.

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using Boc and Fmoc groups are provided below.

Boc Protection and Deprotection

Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines [16]

-

Materials: Amine substrate (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv), Triethylamine (1.0 - 1.5 equiv) or Sodium Bicarbonate, Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the amine substrate in the chosen organic solvent in a round-bottom flask.

-

Add the base (e.g., triethylamine) to the solution.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

-

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection using TFA [12][20]

-

Materials: Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the Boc-protected amine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.[12]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

-

Fmoc Protection and Deprotection

Protocol 3: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu [17]

-

Materials: Amino acid (1.0 equivalent), Fmoc-OSu (1.05 equivalents), 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate, Dioxane or acetone, Diethyl ether, 1 M Hydrochloric acid, Ethyl acetate.

-

Procedure:

-

Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).

-

In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.

-

Slowly add the Fmoc-OSu solution to the amino acid solution at 0-5°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid. Purify the product by recrystallization if necessary.

-

Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis [8]

-

Materials: Fmoc-protected peptide-resin, 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).

-

Procedure:

-

Swell the Fmoc-amino acid pre-loaded resin in DMF for at least 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Mix for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Visualizing the Chemistry: Mechanisms and Workflows

Diagrams are indispensable for understanding the chemical transformations and logical flows in synthesis.

Caption: Mechanism of amine protection using di-tert-butyl dicarbonate (Boc₂O).

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caption: Mechanism of amine protection using Fmoc-Cl.

Caption: Base-catalyzed deprotection of an Fmoc-protected amine via β-elimination.

Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. total-synthesis.com [total-synthesis.com]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. scielo.br [scielo.br]

- 19. rsc.org [rsc.org]

- 20. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-D-Lys(Boc)-OH: Properties, Synthesis, and Application

For researchers, scientists, and professionals in drug development, a deep understanding of the building blocks of peptide synthesis is paramount. This technical guide provides an in-depth overview of N-α-Fmoc-N-ε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH), a critical derivative of the amino acid lysine (B10760008) used in solid-phase peptide synthesis (SPPS). We will explore its chemical and physical properties, provide a detailed experimental protocol for its use, and illustrate its role in the peptide synthesis workflow.

Core Properties of Fmoc-D-Lys(Boc)-OH

Fmoc-D-Lys(Boc)-OH is a derivative of the D-enantiomer of lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group.[1] This dual-protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[1]

The key quantitative data for Fmoc-D-Lys(Boc)-OH are summarized in the table below:

| Property | Value |

| Molecular Formula | C₂₆H₃₂N₂O₆[2][3][4][5] |

| Molecular Weight | 468.54 g/mol [2][3][5] |

| CAS Number | 92122-45-7[2][3][4][5] |

| Appearance | White to off-white powder[5] |

| Melting Point | 128-131 °C[2] |

| Purity | Typically ≥98% |

The Role of Fmoc-D-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

Fmoc-D-Lys(Boc)-OH is a standard building block for the introduction of D-lysine residues into a peptide sequence using Fmoc SPPS.[3] The Fmoc group provides temporary protection for the α-amino group and is readily removed by a weak base, typically piperidine (B6355638), allowing for the step-wise elongation of the peptide chain. The Boc group, protecting the ε-amino group of the lysine side chain, is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support resin. This orthogonal protection strategy is a cornerstone of modern peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-D-Lys(Boc)-OH in Fmoc SPPS

The following is a generalized experimental protocol for the incorporation of Fmoc-D-Lys(Boc)-OH into a peptide chain using manual solid-phase peptide synthesis. This protocol assumes the synthesis is being carried out on a pre-loaded resin (e.g., Wang or Rink Amide resin) and the preceding amino acid has been deprotected.

Materials and Reagents:

-

Fmoc-D-Lys(Boc)-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin for a C-terminal amide) with the N-terminal Fmoc group removed

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents:

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Swelling: The resin is initially swelled in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection (if necessary):

-

The DMF is drained from the swollen resin.

-

A solution of 20% piperidine in DMF is added to the resin.

-

The mixture is agitated for 5-10 minutes.

-

The deprotection solution is drained, and the process is repeated for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

The resin is then thoroughly washed with DMF (3-5 times) to remove residual piperidine and byproducts.

-

A small sample of the resin beads is subjected to a Kaiser test to confirm the presence of a free primary amine (a positive test indicates successful deprotection).

-

-

Amino Acid Coupling:

-

In a separate vessel, Fmoc-D-Lys(Boc)-OH (typically 3-5 equivalents relative to the resin loading) and HATU (or another suitable coupling agent, in slight excess to the amino acid) are dissolved in DMF.

-

DIPEA (typically 2 equivalents relative to the amino acid) is added to the activation mixture.

-

The activated amino acid solution is immediately added to the deprotected resin in the reaction vessel.

-

The reaction is allowed to proceed with agitation for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

After the coupling period, a small sample of the resin beads is taken and washed thoroughly with DMF and DCM.

-

A Kaiser test is performed on the washed beads. A negative result (beads remain colorless or yellowish) indicates the successful coupling of the amino acid.

-

If the Kaiser test is positive, the coupling step should be repeated with a freshly prepared activated amino acid solution.

-

-

Washing:

-

Once the coupling is complete, the reaction solution is drained from the resin.

-

The resin is washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the deprotection of the newly added Fmoc-D-Lys(Boc)-OH to allow for the coupling of the next amino acid in the sequence.

-

Visualizing the Fmoc SPPS Workflow

The cyclical nature of Fmoc solid-phase peptide synthesis, as described in the protocol above, can be represented in a clear workflow diagram.

References

Solubility Profile of Fmoc-D-Lys(Boc)-OH: A Technical Guide for Researchers

Fmoc-D-Lys(Boc)-OH is a cornerstone building block in solid-phase peptide synthesis (SPPS), prized for its utility in introducing a D-lysine residue with an acid-labile protecting group on its side chain. A thorough understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides. This technical guide provides a comprehensive overview of the solubility of Fmoc-D-Lys(Boc)-OH, presents a detailed experimental protocol for its determination, and offers a logical workflow for practical application in research and drug development.

Core Principles of Fmoc-D-Lys(Boc)-OH Solubility

The solubility of Fmoc-D-Lys(Boc)-OH is primarily dictated by the interplay of its constituent chemical moieties. The large, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus generally imparts good solubility in a range of non-polar and polar aprotic organic solvents. The lysine (B10760008) side chain, protected by the tert-butyloxycarbonyl (Boc) group, adds to the overall lipophilicity of the molecule. Consequently, Fmoc-D-Lys(Boc)-OH exhibits favorable solubility in many solvents commonly employed in peptide synthesis. However, the presence of the free carboxylic acid contributes some polar character, influencing its behavior in different solvent systems.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for Fmoc-D-Lys(Boc)-OH is not extensively published across all common organic solvents. The following table summarizes available quantitative and qualitative data to guide solvent selection. It is crucial to note that solubility can be influenced by factors such as temperature, the purity of the solute, and the water content of the solvent.

| Solvent | Solvent Type | Solubility (mg/mL) | Molarity (mol/L) | Remarks & Citation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 | ~0.213 | Quantitative data available.[1] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~234 | ~0.5 | Calculated from the observation that 1 mmole is "clearly soluble" in 2 mL of DMF.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble (Expected) | - | NMP is a highly effective solvent for Fmoc-amino acids, and high solubility is anticipated.[2] |

| Dichloromethane (DCM) | Chlorinated | Soluble | - | Qualitative descriptions indicate solubility.[3] |

| Chloroform | Chlorinated | Slightly Soluble | - | Qualitative descriptions indicate slight solubility.[4] |

| Ethyl Acetate | Ester | Soluble | - | General statements suggest solubility.[3] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly/Slightly Soluble | - | Qualitative descriptions indicate limited solubility.[4] |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble (Expected) | - | Often used in peptide synthesis, moderate solubility is expected.[2] |

| Water | Aqueous | Slightly Soluble | - | The hydrophobic nature of the Fmoc and Boc groups limits aqueous solubility.[3] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data under specific laboratory conditions, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification is the gold standard.

Materials and Equipment

-

Fmoc-D-Lys(Boc)-OH (high purity)

-

Organic solvents (anhydrous, HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 reversed-phase column

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-D-Lys(Boc)-OH (e.g., 50-100 mg) into a series of vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticles.

-

-

Quantitative Analysis by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Fmoc-D-Lys(Boc)-OH of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC to generate a calibration curve by plotting the peak area against the concentration. The Fmoc group has a strong UV absorbance at approximately 265 nm and 301 nm.

-

Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Fmoc-D-Lys(Boc)-OH.

References

A Comprehensive Technical Guide to the Storage, Stability, and Handling of Fmoc-D-Lys(Boc)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the optimal storage conditions and stability profile of Fmoc-D-Lys(Boc)-OH powder, a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is crucial for ensuring the integrity, purity, and reactivity of this reagent, thereby safeguarding the quality and success of peptide synthesis projects.

Recommended Storage Conditions

Fmoc-D-Lys(Boc)-OH is a stable, crystalline powder under proper storage conditions. However, exposure to adverse conditions such as moisture, elevated temperatures, and light can lead to degradation. Recommendations from various suppliers show some variability, underscoring the importance of adhering to a conservative and consistent storage protocol.

For long-term storage, it is recommended to store Fmoc-D-Lys(Boc)-OH at 2-8°C.[1][2] Some suppliers also suggest storage at room temperature (15-25°C) or even colder temperatures such as -20°C for short-term and -80°C for long-term storage to maximize shelf life.[3] Regardless of the temperature, the compound should be stored in a dry, well-ventilated place, protected from light, and in a tightly sealed container to prevent moisture absorption and photodegradation.[2]

Table 1: Summary of Recommended Storage Conditions for Fmoc-D-Lys(Boc)-OH Powder

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (long-term) | Minimizes thermal degradation and preserves the integrity of the protecting groups. |

| 15-25°C (short-term) | Acceptable for routine laboratory use, but prolonged storage at this temperature is not ideal. | |

| -20°C to -80°C | May extend shelf life, particularly for long-term archival purposes. | |

| Humidity | Dry environment | The compound is susceptible to hydrolysis, which can cleave the protecting groups. |

| Light | Protected from light | The fluorenyl moiety of the Fmoc group is known to be light-sensitive. |

| Container | Tightly sealed container | Prevents moisture ingress and contamination. |

Stability Profile and Degradation Pathways

The stability of Fmoc-D-Lys(Boc)-OH is intrinsically linked to the chemical nature of its two protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amine of the lysine (B10760008) side chain.

Key Stability Characteristics:

-

Thermal Stability: The compound is generally stable at recommended storage temperatures. However, elevated temperatures can promote degradation. Notably, the Fmoc group can be thermally cleaved at high temperatures (e.g., 120°C in DMSO), though the Boc group on the lysine side chain has been observed to be relatively stable under these specific conditions.[4]

-

Hydrolytic Stability: The ester linkage in the Fmoc group and the carbamate (B1207046) linkages of both protecting groups are susceptible to hydrolysis under strongly acidic or basic conditions. The presence of moisture can facilitate this degradation.

-

Photostability: The fluorenyl group is a known chromophore and can absorb UV light, potentially leading to photodegradation. Therefore, protection from light is crucial.

-

Oxidative Stability: While not as extensively documented for this specific molecule, amino acid derivatives can be susceptible to oxidation. Storage in an inert atmosphere can provide additional protection.

Potential Degradation Pathways:

The primary degradation pathways involve the cleavage of the Fmoc and Boc protecting groups.

Caption: Potential degradation pathways of Fmoc-D-Lys(Boc)-OH.

Experimental Protocols for Stability Assessment

A comprehensive stability study for Fmoc-D-Lys(Boc)-OH powder should be designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Table 2: Proposed Stability Testing Protocol for Fmoc-D-Lys(Boc)-OH Powder

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Forced Degradation Studies:

Forced degradation (stress testing) is crucial to understand the intrinsic stability of the molecule.

Caption: Experimental workflow for forced degradation studies.

Detailed Methodologies:

-

Sample Preparation: Accurately weigh Fmoc-D-Lys(Boc)-OH powder and place it in appropriate containers for each stress condition. For solution-state studies, dissolve the powder in a suitable solvent (e.g., acetonitrile (B52724)/water).

-

Stress Conditions:

-

Hydrolysis: Subject the sample to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Treat the sample with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Photolysis: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

-

Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assessing purity and quantifying degradation products. A typical method would use a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products and elucidate their structures.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To monitor changes in the functional groups of the molecule.

-

Visual Inspection: To assess any changes in the physical appearance (e.g., color, crystallinity) of the powder.

-

Logical Relationship between Storage and Stability

The stability of Fmoc-D-Lys(Boc)-OH is directly influenced by the storage conditions. The following diagram illustrates the logical flow from proper storage practices to maintaining the compound's integrity.

Caption: Logical flow from storage conditions to product integrity.

Conclusion

The stability of Fmoc-D-Lys(Boc)-OH powder is paramount for its successful application in peptide synthesis. By adhering to the recommended storage conditions of a cool, dry, dark, and tightly sealed environment, researchers can significantly mitigate the risk of degradation. A thorough understanding of the potential degradation pathways, primarily the cleavage of the Fmoc and Boc protecting groups, allows for the implementation of appropriate handling procedures and analytical monitoring. The experimental protocols outlined in this guide, based on established ICH guidelines, provide a robust framework for the systematic evaluation of the stability of Fmoc-D-Lys(Boc)-OH, ensuring the use of high-quality reagents in the development of novel peptide-based therapeutics and research tools.

References

A Comprehensive Technical Guide to Fmoc-D-Lys(Boc)-OH (CAS: 92122-45-7) for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Lys(Boc)-OH, a critical building block in modern peptide synthesis. This document details its physicochemical properties, provides step-by-step experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), outlines methods for its quality control, and explores the biological significance of incorporating D-lysine into peptide structures, including its role in modulating cellular signaling pathways.

Physicochemical Properties

Fmoc-D-Lys(Boc)-OH, with the CAS number 92122-45-7, is a derivative of the amino acid D-lysine.[1] It is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the Nε-amino group of the side chain is protected by an acid-labile tert-Butoxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to its application, allowing for the selective deprotection of the Nα-amino group for peptide chain elongation without compromising the side-chain protection.[2]

| Property | Value | References |

| CAS Number | 92122-45-7 | [1] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [3] |

| Molecular Weight | 468.54 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 120-130 °C | [4] |

| Optical Rotation | +11° ± 2.5° (c=1, DMF) | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMF and DMSO. | [2] |

| Storage | 2-8°C | [5] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Lys(Boc)-OH is a key reagent for the incorporation of D-lysine residues into synthetic peptides. The D-configuration offers unique advantages, including increased resistance to proteolytic degradation, which can enhance the in vivo stability and therapeutic potential of peptide-based drugs.[6][7] The primary application of this compound is within the well-established Fmoc/tBu strategy of SPPS.

SPPS Workflow Overview

The synthesis of a peptide on a solid support using Fmoc-D-Lys(Boc)-OH follows a cyclical process of deprotection, coupling, and washing steps.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of incorporating Fmoc-D-Lys(Boc)-OH into a peptide sequence via manual SPPS.

Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation. This step is crucial for exposing the reactive sites on the resin.

-

After swelling, drain the DMF from the reaction vessel.

Nα-Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

To the swollen and drained resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.

-

Agitate the mixture for an initial 3-5 minutes and then drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution to the resin.

-

Continue the agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the piperidine solution.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A positive Kaiser test (deep blue beads) will confirm the presence of a free primary amine.

Coupling of Fmoc-D-Lys(Boc)-OH

This protocol utilizes HATU as the coupling reagent, which is highly efficient, especially for sterically hindered amino acids.

| Reagent | Molar Equivalents (relative to resin loading) |

| Fmoc-D-Lys(Boc)-OH | 3.0 - 5.0 |

| HATU | 2.9 - 4.5 |

| N,N-Diisopropylethylamine (DIPEA) | 6.0 - 10.0 |

Procedure:

-

In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (3-5 eq.) and HATU (2.9-4.5 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-10 eq.) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates that the coupling is complete.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Final Cleavage and Side-Chain Deprotection

This step cleaves the synthesized peptide from the resin support and simultaneously removes the acid-labile side-chain protecting groups, including the Boc group on the D-lysine side chain.

Cleavage Cocktail (Reagent K):

| Component | Percentage (v/v) |

| Trifluoroacetic Acid (TFA) | 95% |

| Water | 2.5% |

| Triisopropylsilane (TIS) | 2.5% |

Procedure:

-

After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual cleavage cocktail components.

-

Dry the crude peptide under vacuum.

Quality Control and Analytical Methods

The purity and identity of both the Fmoc-D-Lys(Boc)-OH starting material and the final synthesized peptide must be rigorously assessed.

| Analytical Method | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of Fmoc-D-Lys(Boc)-OH and the final peptide. Enantiomeric purity determination. | Reversed-Phase HPLC for Purity: C18 column, gradient of acetonitrile (B52724) in water with 0.1% TFA. Detection at 220 nm and 254 nm.[8] Chiral HPLC for Enantiomeric Purity: Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2) in reversed-phase mode.[8] |

| Mass Spectrometry (MS) | Confirmation of molecular weight of the final peptide. | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of Fmoc-D-Lys(Boc)-OH. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10][11] |

Biological Significance and Signaling Pathways

The incorporation of D-amino acids, such as D-lysine, into peptides can significantly alter their biological properties. Peptides containing D-lysine often exhibit enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life.[6] Furthermore, the stereochemistry of lysine (B10760008) can influence the peptide's interaction with biological targets, such as cell membranes and receptors.

Antimicrobial Peptides and Membrane Interaction

A significant application of D-lysine-containing peptides is in the development of novel antimicrobial agents. Many antimicrobial peptides (AMPs) exert their effect by disrupting the bacterial cell membrane. The introduction of D-lysine can modulate the peptide's helicity and amphipathicity, which are crucial for its interaction with and permeabilization of the membrane.[12] This interaction is generally non-receptor-mediated and is driven by electrostatic interactions between the cationic peptide and the anionic components of the bacterial membrane.

Modulation of Inflammatory Signaling: The NF-κB Pathway

Recent studies have shown that certain lysine-rich peptides can modulate inflammatory responses. For instance, the peptide L-K6, an analog of temporin-1CEb, has been demonstrated to suppress the expression of inflammatory factors in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by inhibiting key components of the MyD88-dependent signaling pathway, which includes the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway. The incorporation of D-lysine in such peptides could enhance their stability and prolong their anti-inflammatory effects.

Conclusion

Fmoc-D-Lys(Boc)-OH is an indispensable tool for the synthesis of peptides with enhanced stability and unique biological activities. Its orthogonal protecting groups are perfectly suited for the Fmoc/tBu SPPS strategy. The incorporation of D-lysine offers a powerful approach for the development of novel peptide-based therapeutics, including advanced antimicrobial and anti-inflammatory agents. The detailed protocols and technical information provided in this guide are intended to support researchers in the successful synthesis and application of D-lysine-containing peptides.

References

- 1. 92122-45-7|Fmoc-D-Lys(Boc)-OH|BLD Pharm [bldpharm.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc-D-Lys(Boc)-OH | Matrix Innovation [matrix-innovation.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FMOC-LYS-OH(105047-45-8) 1H NMR spectrum [chemicalbook.com]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Potential role of a series of lysine-/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Nuances in Peptide Synthesis: A Technical Comparison of Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical differences between Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH, their implications in solid-phase peptide synthesis, and their impact on the biological activity of the resulting peptides.

In the precise and intricate world of peptide synthesis, the stereochemistry of amino acid building blocks is a paramount consideration that dictates the structure, function, and therapeutic potential of the final peptide. This guide provides an in-depth analysis of the key distinctions between two enantiomeric protected amino acids, Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH, offering a critical resource for professionals in drug discovery and development.

Core Structural and Physicochemical Differences

The fundamental difference between Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH lies in the spatial arrangement of the substituents around the alpha-carbon, as depicted in the Fischer projections below. This seemingly subtle variation in chirality gives rise to distinct three-dimensional structures and, consequently, different interactions with other chiral molecules, such as enzymes and receptors.

Figure 1: 2D representation of the stereochemical difference at the alpha-carbon.

These structural differences manifest in their physicochemical properties, most notably their optical rotation. The L-enantiomer rotates plane-polarized light to the left (levorotatory), while the D-enantiomer rotates it to the right (dextrorotatory).

| Property | Fmoc-D-Lys(Boc)-OH | Fmoc-L-Lys(Boc)-OH |

| Molecular Formula | C₂₆H₃₂N₂O₆ | C₂₆H₃₂N₂O₆ |

| Molecular Weight | 468.54 g/mol | 468.54 g/mol |

| Melting Point | 128-131 °C[1] | 130-135 °C[2] |

| Optical Rotation | +11° ± 2.5° (c=1, DMF)[3] | -11° ± 2° (c=1, DMF)[4] |

| Solubility | Soluble in DMSO and EtOH. Insoluble in water.[5] | Soluble in DMSO and EtOH. Slightly soluble in water.[2][6] |

| Appearance | White to off-white powder | White to off-white powder |

| CAS Number | 92122-45-7[1] | 71989-26-9[2] |

Implications in Solid-Phase Peptide Synthesis (SPPS)

Both Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH are utilized in the well-established Fmoc/tBu solid-phase peptide synthesis strategy. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is removed with a mild base (e.g., piperidine), while the Boc (tert-butyloxycarbonyl) group protects the ε-amino group of the lysine (B10760008) side chain and is cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage from the resin.

From a procedural standpoint in SPPS, the coupling and deprotection cycles for both enantiomers are identical. The choice between the D- and L-isomer is dictated by the desired stereochemistry of the final peptide.

Figure 2: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol

This protocol is applicable for the incorporation of both Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide or Wang resin)

-

Fmoc-D-Lys(Boc)-OH or Fmoc-L-Lys(Boc)-OH

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

-

Drain and repeat the piperidine treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-D-Lys(Boc)-OH or Fmoc-L-Lys(Boc)-OH and a slightly lower molar equivalent of the coupling reagent in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Materials:

-

Peptide-bound resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Properties and Biological Activity

The incorporation of D-lysine in place of its natural L-isomer can have profound effects on the resulting peptide's biological properties.

-

Enzymatic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases.[6] This is because proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

-

Secondary Structure and Conformation: The introduction of a D-amino acid can disrupt or alter the secondary structure (e.g., α-helices, β-sheets) of a peptide.[1] This can lead to changes in receptor binding affinity and specificity.

-

Biological Activity: The altered conformation and increased stability of D-lysine-containing peptides can result in modified biological activity. For instance, in the context of antimicrobial peptides (AMPs), substitution of L-lysine with D-lysine has been shown to reduce toxicity to eukaryotic cells while maintaining potent antimicrobial activity, thereby improving the therapeutic index.[2][7]

Differential Signaling Pathway Modulation: A Case Study with Antimicrobial Peptides

While the primary mechanism of many antimicrobial peptides (AMPs) involves direct disruption of the bacterial cell membrane, their interactions with host cells and the subsequent signaling can be modulated by their stereochemistry. Peptides containing L-amino acids are more susceptible to proteolytic degradation, which can generate fragments that may trigger different signaling pathways compared to the intact peptide. Conversely, the increased stability of D-amino acid-containing peptides allows for more sustained interaction with cellular targets.

For example, an L-lysine containing AMP might be partially degraded by cell surface proteases, leading to the release of fragments. These fragments, along with the intact peptide, could interact with various receptors, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades like the NF-κB pathway, resulting in an inflammatory response. In contrast, a more stable D-lysine analog would persist in its intact form, potentially leading to a more sustained and specific interaction with its primary target, and a different or attenuated inflammatory signaling outcome.

Figure 3: Hypothetical differential signaling of L- vs. D-lysine peptides.

Analytical Methods for Stereochemical Purity

Ensuring the enantiomeric purity of the final peptide is crucial. Several analytical techniques can be employed to detect and quantify the presence of the undesired stereoisomer:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase to separate enantiomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide and derivatization of the amino acids, GC-MS on a chiral column can be used to determine the enantiomeric ratio.[2]

-

Capillary Electrophoresis (CE): CE offers high-resolution separation of chiral molecules and can be a powerful tool for analyzing peptide stereochemistry.

Conclusion

The choice between Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH is a critical design element in peptide synthesis with significant downstream consequences. While their handling in solid-phase peptide synthesis is procedurally identical, the resulting stereochemistry at the lysine position can dramatically influence the peptide's stability, conformation, and biological activity. For drug development professionals, the incorporation of D-lysine offers a valuable strategy to enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their resistance to enzymatic degradation. A thorough understanding of these differences is essential for the rational design and successful development of novel and effective peptide drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Lysine α-Oxidase: Enzyme with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Lysine in Combination With Estradiol Promote Dissemination of Estrogen Receptor Positive Breast Cancer via Upregulation of U2AF1 and RPN2 Proteins [frontiersin.org]

- 5. A Lovely Pair — TAPE Lab [tape-lab.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

introduction to D-amino acids in peptide chemistry

An Introduction to D-Amino Acids in Peptide Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of D-amino acids into peptide structures is a transformative approach in modern peptide chemistry and drug development. Nature predominantly utilizes L-amino acids for protein synthesis, rendering natural peptides susceptible to rapid degradation by endogenous proteases. This inherent instability severely limits their therapeutic potential. D-amino acids, the non-superimposable mirror images of their L-counterparts, offer a powerful solution to this challenge. By substituting L-amino acids with D-isomers at specific positions, peptides can be engineered to resist enzymatic breakdown, thereby significantly extending their in-vivo half-life and improving bioavailability.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of D-amino acid chemistry. It covers their synthesis and incorporation, their profound impact on peptide stability and conformation, analytical techniques for chiral peptide analysis, and their application in developing next-generation peptide therapeutics.

Introduction: The Stereochemical Advantage of D-Amino Acids

With the exception of achiral glycine, all amino acids exist as two enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] These molecules are mirror images of each other and cannot be superimposed. While the machinery of ribosomal protein synthesis in higher organisms almost exclusively uses L-amino acids, D-amino acids are found in nature, notably in the peptidoglycan cell walls of bacteria and in the venom of certain animals.[1][3][4]

The primary advantage of incorporating D-amino acids into therapeutic peptides stems from their ability to confer remarkable resistance to enzymatic degradation.[5] The body's proteases, which are themselves chiral molecules, have active sites that are stereospecific, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[5] Introducing a D-amino acid creates a stereochemical mismatch that sterically hinders the peptide from fitting into the enzyme's active site.[5] This "stereochemical shield" renders the peptide bond resistant to cleavage, significantly enhancing the peptide's stability in a biological environment.[2][5]

Caption: Stereochemical structures of L-Alanine and its enantiomer, D-Alanine.

Caption: Mechanism of enzymatic degradation for L-peptides and resistance for D-peptides.

Synthesis and Incorporation of D-Amino Acids

Synthesis of D-Amino Acid Monomers

The production of enantiomerically pure D-amino acids is a critical prerequisite for their use in peptide synthesis. While chemical synthesis often yields a racemic mixture (an equal mix of L- and D-forms), several resolution techniques are employed to isolate the desired D-enantiomer.[]

-

Crystallization Resolution: This method exploits the different physical properties of diastereomers. A racemic amino acid mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to differences in solubility.[][7]

-

Enzymatic Resolution: This technique leverages the stereospecificity of enzymes. For example, an acylase enzyme that only acts on the L-form of an N-acyl-DL-amino acid mixture can be used. The enzyme hydrolyzes the N-acyl group from the L-amino acid, allowing the resulting free L-amino acid to be easily separated from the unreacted N-acyl-D-amino acid, which can then be deprotected to yield the pure D-enantiomer.[8][9]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for creating peptides containing D-amino acids is Solid-Phase Peptide Synthesis (SPPS).[10] This technique involves assembling a peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support.[10][11] The process is the same as for L-peptides, simply using a protected D-amino acid at the desired step in the sequence.[12]

Caption: SPPS workflow for incorporating a D-amino acid into a peptide chain.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a short peptide incorporating a D-amino acid.

1. Resin Preparation:

-

Place Rink Amide resin in a solid-phase synthesis vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected L-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin sequentially with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH).

3. Fmoc Deprotection:

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes to remove the Fmoc protecting group.[11]

-

Wash the resin thoroughly with DMF to remove residual piperidine.

4. Subsequent Amino Acid Coupling (including D-amino acid):

-

For each subsequent amino acid (L- or D-), repeat the coupling step as described in step 2. Protected D-amino acids are used in the same manner as their L-counterparts.[12]

-

After each coupling, perform the deprotection step as described in step 3.

5. Final Cleavage and Deprotection:

-

Once the desired sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.[12]

6. Purification:

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the mass of the purified peptide via mass spectrometry.

Impact of D-Amino Acid Substitution on Peptide Properties

The substitution of an L-amino acid with its D-enantiomer can have a profound and quantifiable impact on the peptide's physicochemical and biological properties.

Enhanced Enzymatic Stability

The most significant advantage of D-amino acid incorporation is the dramatic increase in stability against proteolytic degradation.[2] This translates to a longer biological half-life, a critical factor for therapeutic efficacy.

| Peptide Sequence | Modality | Condition | Half-Life / % Remaining | Reference |

| L-Peptide (unspecified) | All L-amino acids | Proteinase K | < 4 hours (0% remaining) | [13] |

| L-Peptide-D-AA | C-terminal D-amino acid | Proteinase K | ~15% remaining after 24 hours | [13] |

| MUC2 Epitope (tpTPTGTQtpt) | D-amino acids in flanks | Diluted Human Serum | High resistance to degradation | [14] |

| MUC2 Epitope (tpTPTGTQtpt) | D-amino acids in flanks | Lysosomal Preparation | High resistance to degradation | [14] |

| Various L-Peptides | N-terminal D-amino acid(s) | Human Serum | Improved stability | [15] |

| Various L-Peptides | N- and C-terminal D-amino acids | Human Serum | Almost full protection | [15] |

Conformational Changes and Biological Activity

Introducing a D-amino acid can significantly alter a peptide's secondary and tertiary structure.[16] While L-amino acids favor right-handed α-helices, the inclusion of a D-amino acid can disrupt this structure.[17] Conversely, D-amino acids, particularly D-proline, are known to be potent inducers of β-turns, which can be crucial for receptor recognition and binding.[18][19] This conformational modulation can be harnessed to fine-tune a peptide's biological activity, potentially increasing its binding affinity or altering its function from an agonist to an antagonist.[1]

| Protein/Peptide | D-Amino Acid Substitution | Effect on Structure | ΔTm,app (°C) (Change in Melting Temp.) | Reference |

| Villin Headpiece (VHP) | L-His27 to D-His27 | Modest destabilization | -1.2 °C | [17] |

| Villin Headpiece (VHP) | L-Gln26 to D-Gln26 | Destabilization | -8.2 °C | [17] |

| Villin Headpiece (VHP) | L-Glu31 to D-Glu31 | Destabilization | -10.9 °C | [17] |

| Villin Headpiece (VHP) | L-Lys30 to D-Lys30 | Destabilization | -12.5 °C | [17] |

| Villin Headpiece (VHP) | L-Lys24 to D-Lys24 | Large destabilization | -28.5 °C | [17] |

| Pin1 WW Domain | Various single L-to-D changes in β-sheet core | Complete unfolding at room temp. | N/A | [20] |

Analytical Techniques for Chiral Peptides

Verifying the successful incorporation and chiral purity of D-amino acids requires specialized analytical methods.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[21] CSPs are themselves chiral and interact differently with L- and D-enantiomers, causing them to elute from the column at different times, which allows for their separation and quantification. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for separating underivatized amino acid enantiomers.

Experimental Protocol: Chiral HPLC Analysis of Amino Acid Enantiomers

This protocol outlines a general method for analyzing the enantiomeric composition of a hydrolyzed peptide sample.

1. Sample Preparation:

-

Hydrolyze the peptide sample to its constituent amino acids using 6M HCl at 110°C for 24 hours.

-

Neutralize and dilute the hydrolysate in the mobile phase.

2. Chromatographic System:

-

HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Chiral Column: An appropriate Chiral Stationary Phase column (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: A mobile phase suitable for the column and analytes. For teicoplanin-based columns, an LC-MS compatible mobile phase such as an isocratic mixture of acetonitrile/water/TFA is often effective.[21]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm) or MS for higher sensitivity and specificity.[22]

3. Analysis:

-

Inject analytical standards of the pure L- and D-amino acids of interest to determine their retention times.

-

Inject the prepared sample hydrolysate.

-

Identify and integrate the peaks corresponding to the L- and D-enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (e.e.) or the ratio of D- to L-amino acids based on the peak areas.

Enzymatic Stability Assay

Assessing the stability of a peptide in the presence of proteases is a direct functional test of the D-amino acid's protective effect.

Experimental Protocol: In Vitro Enzymatic Stability Assay

1. Reagents:

-

Peptide stock solution (L-peptide and D-amino acid-containing peptide).

-

Protease solution (e.g., trypsin, chymotrypsin, or a complex biological fluid like human serum).[5][18]

-

Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Quenching solution (e.g., 10% TFA or acetonitrile).

2. Procedure:

-

Incubate the peptide (at a final concentration of ~1 mg/mL) with the protease solution or serum at 37°C.

-